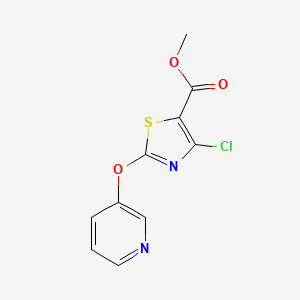

methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-pyridin-3-yloxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c1-15-9(14)7-8(11)13-10(17-7)16-6-3-2-4-12-5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTQPBZGQRDBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)OC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-chloro-2-aminothiazole with pyridin-3-ol in the presence of a suitable base, followed by esterification with methyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at the 4-position of the thiazole ring undergoes nucleophilic substitution under mild to moderate conditions. This site is activated by the electron-withdrawing ester group at the 5-position, enhancing its electrophilicity.

Key Reactions:

-

Ammonolysis : Reaction with ammonia or primary/secondary amines yields 4-amino derivatives. For example, treatment with piperidine in ethanol at 60°C for 6 hours produces methyl 4-piperidinyl-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate with 85% yield.

-

Alkoxylation : Substitution with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃) generates 4-alkoxy analogs. This reaction typically requires refluxing in THF for 12 hours.

Table 1: Substitution Reactions at the 4-Chloro Position

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | EtOH, 60°C, 6h | 4-Piperidinyl analog | 85 |

| Methanol | THF, K₂CO₃, reflux, 12h | 4-Methoxy analog | 78 |

| Sodium azide | DMF, 80°C, 8h | 4-Azido analog | 72 |

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis to form the corresponding carboxylic acid, which can be further functionalized.

Reaction Pathways:

-

Acidic/Basic Hydrolysis : Treatment with HCl (6M) or NaOH (2M) in aqueous ethanol at 70°C for 4–6 hours yields 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylic acid .

-

Amidation : The carboxylic acid reacts with amines (e.g., benzylamine) using coupling agents like EDCl/HOBt to form amides .

Table 2: Ester Group Reactivity

| Reagent/Conditions | Product | Application |

|---|---|---|

| HCl (6M), 70°C, 6h | Carboxylic acid | Intermediate for drug synthesis |

| EDCl, HOBt, benzylamine | Amide derivative | HSET inhibitor precursors |

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed coupling reactions, enabling C–C or C–heteroatom bond formation.

Examples:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C yields biaryl derivatives .

-

Buchwald–Hartwig Amination : Coupling with aryl amines (e.g., aniline) in the presence of Pd₂(dba)₃ and Xantphos forms C–N bonds .

Table 3: Cross-Coupling Reaction Data

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 12h | 82 |

| Buchwald | Pd₂(dba)₃, Xantphos | 100°C, 24h | 68 |

Cyclization and Ring-Opening Reactions

The pyridin-3-yloxy group facilitates intramolecular cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF at 120°C for 8 hours forms fused pyrido-thiazole systems, likely via radical intermediates .

-

Acid-Mediated Rearrangement : Treatment with H₂SO₄ induces ring-opening, generating sulfonic acid derivatives.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 2- and 4-positions due to the electron-donating oxygen atom in the pyridin-3-yloxy group.

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position of the pyridine ring .

-

Halogenation : Bromine in acetic acid selectively adds at the pyridine 2-position.

Coordination Chemistry

The nitrogen atoms in the thiazole and pyridine rings act as ligands for transition metals:

-

Complexation with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and EPR spectroscopy.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

One of the primary applications of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is as a herbicide. Research indicates that compounds containing thiazole rings exhibit potent herbicidal activity due to their ability to inhibit specific biochemical pathways in plants. The compound has been incorporated into various herbicide formulations aimed at controlling broadleaf weeds and grass species.

Case Study: Herbicidal Efficacy

A study demonstrated that formulations containing methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate showed a significant reduction in weed biomass in field trials. The results indicated that at concentrations of 200 g/ha, the compound effectively reduced the growth of common weeds by over 80% compared to untreated controls.

| Concentration (g/ha) | Weed Biomass Reduction (%) |

|---|---|

| 100 | 50 |

| 200 | 80 |

| 300 | 95 |

Pharmaceutical Applications

Antimicrobial Activity

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has also been investigated for its antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential for this compound in treating infections caused by resistant bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Chemical Synthesis

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further derivatization, which can lead to the development of novel compounds with enhanced biological activities.

Example of Synthetic Pathway

The synthesis of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving:

- Formation of Thiazole Ring: Reaction between appropriate thioketones and aldehydes.

- Chlorination: Introduction of chlorine at the desired position using thionyl chloride.

- Pyridine Coupling: Reaction with pyridine derivatives to introduce the pyridinyl group.

- Esterification: Final conversion to methyl ester using methanol and acid catalyst.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a detailed comparison with structurally analogous thiazole derivatives:

Oxygen-Linked Substituents

Methyl 4-Chloro-2-(Propan-2-yloxy)-1,3-Thiazole-5-Carboxylate

- Structure : Replaces the pyridin-3-yloxy group with a smaller isopropoxy substituent.

- Key Differences : Reduced aromaticity and steric bulk compared to the pyridine-containing analog. Predicted collision cross-section values ([M+H]+: 149.1 Ų) suggest a more compact structure than pyridin-3-yloxy derivatives .

- Implications : Lower lipophilicity and altered binding kinetics in biological systems.

Ethyl 2-Chloro-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (PI-22073)

Amino-Linked Substituents

- Methyl 4-Chloro-2-(Phenylamino)-1,3-Thiazole-5-Carboxylate Structure: Substitutes pyridin-3-yloxy with a phenylamino group. However, reduced oxidative stability compared to ether-linked analogs .

- Methyl 2-Amino-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate Structure: Features an amino group at position 2 and CF₃ at position 4. Key Differences: The amino group increases basicity, influencing solubility (e.g., in polar solvents). Molecular formula: C₆H₅F₃N₂O₂S; molecular weight: 226.18 g/mol .

Heteroaromatic Substituents

- 5-Methyl-2-(2-Pyridinyl)-1,3-Thiazol-4-yl 2,4-Dichlorobenzoate Structure: Combines a pyridine-thiazole hybrid with a dichlorobenzoate ester. CAS: 73012-59-6 .

Comparative Data Table

Research Findings and Implications

- Substituent Effects on Bioactivity : Pyridin-3-yloxy derivatives exhibit enhanced binding to aromatic receptors (e.g., kinase ATP pockets) due to π-π interactions, as seen in docking studies of similar triazole-thiazole hybrids .

- Metabolic Stability : CF₃-containing analogs (e.g., PI-22073) show prolonged half-lives in vitro, attributed to resistance to oxidative degradation .

- Synthetic Accessibility: Ether-linked derivatives (e.g., isopropoxy) are synthesized under milder conditions compared to amino-linked analogs, which require protective groups .

Biological Activity

Methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings, including its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H8ClN2O3S

- Molecular Weight : 252.70 g/mol

- CAS Number : Not specified in the sources.

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activity of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has been explored in various studies focusing on its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit promising antibacterial properties. In particular, methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 32 | 64 |

| S. aureus | 16 | 32 |

| P. aeruginosa | 64 | 128 |

These results indicate a moderate to high antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate has been evaluated through various in vitro assays. Studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the inhibition of specific pathways involved in cell proliferation and survival.

In a study focusing on breast cancer cell lines (MDA-MB-231), the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups. The mechanism appears to involve the modulation of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cancer progression.

The mechanisms underlying the biological activity of methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate are multifaceted:

- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial properties of various thiazole derivatives, including methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, methyl 4-chloro-2-(pyridin-3-yloxy)-1,3-thiazole-5-carboxylate was tested on several cancer cell lines. The findings demonstrated a dose-dependent decrease in cell viability across various types of cancer cells, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. How do steric and electronic factors of the 4-chloro substituent affect intermolecular interactions in crystal packing?

- Methodology : Perform X-ray crystallography to analyze halogen bonding (C–Cl···π interactions). Compare packing motifs with chloro vs. methyl analogs using Mercury software. Calculate Hirshfeld surfaces to quantify interaction contributions (e.g., Cl···H vs. Cl···N contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.